N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an oxazinan ring, and a dimethoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxazinan Ring: The oxazinan ring is introduced via a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Attachment of the Dimethoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a dimethoxyphenyl compound using a sulfonyl chloride reagent.
Formation of the Oxalamide Linkage: The final step involves the coupling of the previously synthesized intermediates through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the dimethoxyphenyl groups.
Reduction: Reduction reactions can target the oxazinan ring and the oxalamide linkage.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under various conditions.
Major Products
Oxidation: Products include ketones, carboxylic acids, and sulfoxides.
Reduction: Products include alcohols, amines, and reduced amides.
Substitution: Products vary depending on the substituent introduced, such as halogenated aromatics or sulfonamides.
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3,4-dimethoxyphenyl)sulfonyl)oxalamide
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-dimethoxyphenyl)sulfonamide
Uniqueness
The uniqueness of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of the oxazinan ring and the dimethoxyphenyl sulfonyl group distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O7S/c1-31-19-10-9-18(15-20(19)32-2)34(29,30)26-13-6-14-33-21(26)16-25-23(28)22(27)24-12-11-17-7-4-3-5-8-17/h7,9-10,15,21H,3-6,8,11-14,16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTQFVWYJCRFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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